3-(4-(sec-Butyl)piperazin-1-yl)-3-oxopropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve similar steps to laboratory synthesis, with optimizations for cost, efficiency, and safety.
Chemical Reactions Analysis
Types of Reactions
3-(4-(sec-Butyl)piperazin-1-yl)-3-oxopropanoic acid can undergo various types of chemical reactions, including:
Oxidation: Introduction of additional oxo groups.
Reduction: Conversion of oxo groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional oxo-containing compounds, while reduction may produce hydroxyl derivatives .
Scientific Research Applications
3-(4-(sec-Butyl)piperazin-1-yl)-3-oxopropanoic acid is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme interactions and protein modifications.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action for 3-(4-(sec-Butyl)piperazin-1-yl)-3-oxopropanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can lead to changes in biochemical pathways, influencing various physiological processes .
Comparison with Similar Compounds
Similar Compounds
(4-sec-Butyl-piperazin-1-yl)-acetic acid: Similar structure but lacks the oxo group.
(4-sec-Butyl-piperazin-1-yl)-oxo-acetic acid: Similar structure but with different functional groups.
Uniqueness
3-(4-(sec-Butyl)piperazin-1-yl)-3-oxopropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in specialized research applications .
Properties
Molecular Formula |
C11H20N2O3 |
---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
3-(4-butan-2-ylpiperazin-1-yl)-3-oxopropanoic acid |
InChI |
InChI=1S/C11H20N2O3/c1-3-9(2)12-4-6-13(7-5-12)10(14)8-11(15)16/h9H,3-8H2,1-2H3,(H,15,16) |
InChI Key |
DTKZOLYFQNHPTM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1CCN(CC1)C(=O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.